molecular formula C6H2F11NO B1368350 Perfluorohexanamide CAS No. 335-54-6

Perfluorohexanamide

Cat. No.: B1368350
CAS No.: 335-54-6
M. Wt: 313.07 g/mol
InChI Key: ATJMLNAMXAIUCX-UHFFFAOYSA-N
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Description

Perfluorohexanamide is a perfluorinated compound characterized by a carbon backbone fully surrounded by fluorine atoms. This unique structure imparts remarkable chemical and physical properties, making it highly resistant to heat, chemicals, and solvents. This compound is used in various industrial applications due to its stability and non-reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluorohexanamide typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. The reaction conditions include maintaining a temperature of around -78°C to 0°C and using a catalyst like sodium hydride .

Industrial Production Methods

Industrial production of this compound involves continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method allows for high conversion rates and selectivity while minimizing energy consumption. The process is optimized using machine learning algorithms to achieve the best results with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Perfluorohexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Perfluorohexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perfluorohexanamide involves its interaction with specific molecular targets and pathways. It is believed to act as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing lipid metabolism and energy homeostasis. This interaction modulates the expression of genes involved in fatty acid oxidation and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorobutanesulfonic acid (PFBS)

Uniqueness

Perfluorohexanamide stands out due to its unique combination of chemical stability, low toxicity, and high thermal resistance. Unlike other perfluorinated compounds, it has a lower environmental persistence and bioaccumulation potential, making it a safer alternative for various applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F11NO/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJMLNAMXAIUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561751
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-54-6
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorohexanamide
Reactant of Route 2
Reactant of Route 2
Perfluorohexanamide
Reactant of Route 3
Reactant of Route 3
Perfluorohexanamide
Reactant of Route 4
Perfluorohexanamide
Reactant of Route 5
Perfluorohexanamide
Reactant of Route 6
Perfluorohexanamide

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